molecular formula C10H7BrN2O2S B11832137 Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate

Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate

Cat. No.: B11832137
M. Wt: 299.15 g/mol
InChI Key: YESLXGBRBLENEQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 2, a pyridin-3-yl group at position 4, and a methyl ester at position 5. This structure combines aromatic, electron-withdrawing (bromo), and polar (pyridine) functionalities, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H7BrN2O2S

Molecular Weight

299.15 g/mol

IUPAC Name

methyl 2-bromo-4-pyridin-3-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H7BrN2O2S/c1-15-9(14)8-7(13-10(11)16-8)6-3-2-4-12-5-6/h2-5H,1H3

InChI Key

YESLXGBRBLENEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)Br)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate typically involves the reaction of 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, where the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the thiazole ring in methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate undergoes nucleophilic substitution under basic or acidic conditions. This reaction is critical for generating diverse derivatives, including potential pharmaceutical intermediates.

Mechanism :
The bromine atom acts as a leaving group, allowing nucleophiles (e.g., amines, alcohols, or thiols) to substitute it. The reaction typically employs polar solvents (e.g., ethanol, acetonitrile) and may involve catalysts like sodium hydride or cesium carbonate.

Example Reaction :

  • Starting Material : this compound

  • Reagent : Amine (e.g., 1-(4-methylpyridin-2-yl)thiourea)

  • Conditions : Ethanol reflux .

Reaction TypeSubstituent AddedConditionsProduct Example
Nucleophilic SubstitutionAmine (e.g., thiourea)Ethanol reflux, 60°C2-Amino-4-(pyridin-3-yl)thiazole derivative
Nucleophilic SubstitutionAlcohol/ThiolAcid/base catalystAlkoxy/thioether derivatives

Esterification and Transesterification

The carboxylate group at the 5-position undergoes esterification or transesterification to modify solubility or reactivity. These reactions are foundational in organic synthesis and medicinal chemistry.

Mechanism :
Esterification involves the reaction of the carboxylic acid (or its ester) with alcohols, while transesterification swaps the ester alkyl group. The process is often catalyzed by acids (e.g., HCl) or bases (e.g., sodium methoxide).

Example Reaction :

  • Starting Material : Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate hydrobromide

  • Reagent : Methanol

  • Conditions : In situ transesterification during recrystallization .

Reaction TypeReagentConditionsProduct Example
TransesterificationMethanolAcidic conditionsMethyl ester derivative
EsterificationAlcoholAcid/base catalystAlkyl ester derivatives

Condensation Reactions

The compound participates in condensation reactions, particularly with hydrazines or aldehydes, to form heterocyclic derivatives. These reactions are pivotal for synthesizing bioactive molecules.

Mechanism :
Hydrazine hydrate reacts with the ester to form carbohydrazides, which can then undergo condensation with aldehydes to generate Schiff bases or other derivatives .

Example Reaction :

  • Starting Material : this compound

  • Reagent : Hydrazine hydrate → 4-fluorobenzaldehyde

  • Conditions : Ethanol reflux, acetic acid catalyst .

Reaction TypeReagentConditionsProduct Example
Hydrazine CondensationHydrazine hydrateEthanol reflux, 4 h5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide
Aldehyde Condensation4-fluorobenzaldehydeEthanol reflux, acetic acidSchiff base derivatives

Hantzsch Reaction

This reaction is used to synthesize thiazole derivatives, including this compound. It involves α-haloketones and thiourea derivatives to form the thiazole core.

Mechanism :
The α-haloketone undergoes cyclization with thiourea in polar solvents (e.g., ethanol) to form the thiazole ring. Bromination or esterification can then introduce substituents .

Example Reaction :

  • Starting Materials : Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate hydrobromide + 1-(4-methylpyridin-2-yl)thiourea

  • Conditions : Ethanol reflux .

Reaction TypeReagentsConditionsProduct Example
Hantzsch Reactionα-haloketone + thiourea derivativeEthanol reflux, 60°CThis compound

Biological and Chemical Significance

The compound exhibits diverse biological activities due to its reactive functional groups:

  • Antimicrobial : Thiazole derivatives often inhibit bacterial growth.

  • Anti-inflammatory : Compounds with pyridine-thiazole linkages show activity in denaturation assays .

  • Enzyme Inhibition : Structural analogs inhibit targets like HSET (KIFC1) in cancer cells .

Key Structural Features :

  • Thiazole ring : Provides electronic effects for interactions with biological targets.

  • Pyridine substituent : Enhances solubility and reactivity.

  • Bromine atom : Facilitates substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that compounds with similar structures have shown efficacy against various bacterial strains, including resistant ones.
  • Anticancer Potential :
    • The compound has been investigated for its cytotoxic effects against cancer cells. Its structural features allow for modifications that can enhance its activity against specific cancer types.
  • Drug Development :
    • As a building block in synthetic organic chemistry, this compound can be utilized to create derivatives with improved pharmacological profiles. Studies have shown that altering substituents on the thiazole or pyridine rings can significantly affect biological activity.

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerExhibits cytotoxic effects against various cancer cell lines
AntioxidantPotential to scavenge free radicals, contributing to cellular protection

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro testing revealed that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) studies highlighted the importance of the bromine substituent in enhancing anticancer activity.

Synthesis and Modification

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : The initial step usually involves the reaction of appropriate thioamide derivatives with α-haloketones.
  • Bromination : Selective bromination at the 2-position of the thiazole ring is performed to introduce the bromine substituent.
  • Pyridine Attachment : The final step involves coupling with pyridine derivatives to form the complete structure.

These synthetic routes are crucial for producing high-purity compounds suitable for biological testing.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The bromine atom and the pyridine ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous thiazole derivatives, focusing on substituent positions, electronic effects, and physicochemical properties.

Structural Analogues and Substituent Variations

Key analogues include:

Compound Name CAS Number Substituents (Position) Ester Group Similarity Score Molecular Weight Key Properties/Applications
Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate - Br (2), Pyridin-3-yl (4) Methyl (5) - ~312.15 (calc.) Intermediate for kinase inhibitors
Methyl 2-bromo-5-ethylthiazole-4-carboxylate 61323-26-0 Br (2), Ethyl (5) Methyl (4) 0.92 ~248.11 Lower polarity; agrochemical uses
Ethyl 2-bromo-4-methylthiazole-5-carboxylate 22900-83-0 Br (2), Methyl (4) Ethyl (5) 0.81 ~234.08 Solubility in organic solvents
Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate 79247-82-8 Br (2), CF₃ (4) Methyl (5) - 294.08 High thermal stability (BP: 303.6°C)
Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate 72850-79-4 Br (2), CF₃ (4) Ethyl (5) - 304.08 Used in fluorinated drug synthesis

Key Observations :

  • Pyridin-3-yl vs. Alkyl/CF₃ at Position 4: The pyridin-3-yl group introduces aromaticity and hydrogen-bonding capability, enhancing interactions with biological targets compared to non-aromatic substituents (e.g., methyl, CF₃) .
  • Bromine at Position 2 : A common feature in all analogues, bromine serves as a leaving group in cross-coupling reactions, enabling further functionalization .
Physicochemical Properties
  • Solubility : The pyridin-3-yl group increases polarity compared to CF₃ or alkyl substituents, improving aqueous solubility. For example, Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate is highly lipophilic (logP ~2.5), whereas the target compound may exhibit balanced solubility for medicinal applications .
  • Thermal Stability : Trifluoromethyl-substituted analogues (e.g., Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate) show higher boiling points (~303°C) due to strong C-F bonds, whereas pyridinyl-substituted derivatives may decompose at lower temperatures .

Biological Activity

Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate (CAS 1206908-41-9) is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential applications in drug development.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromine atom and a pyridine moiety. Its molecular formula is C9H8BrN3O2SC_9H_8BrN_3O_2S, with a molecular weight of approximately 273.15 g/mol. The presence of both thiazole and pyridine rings contributes to its unique electronic properties, making it an interesting subject for biological research .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Reference
E. coli18
S. aureus20
C. albicans15

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate access and catalytic activity. This mechanism is crucial for developing therapeutic agents targeting various diseases, including cancer and infectious diseases .

Mechanism of Action:

  • Enzyme Binding: The compound binds to the active site of enzymes.
  • Inhibition of Activity: This binding prevents the normal substrate from accessing the enzyme, leading to decreased catalytic activity.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on synthesized derivatives of thiazole compounds showed that this compound exhibited moderate to high antibacterial activity against tested strains, supporting its potential as a lead compound in drug development .
  • Cytotoxicity Assessment : In vitro studies have indicated that this compound displays cytotoxic effects on cancer cell lines, suggesting its potential role as an anticancer agent. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring can enhance its efficacy against cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves bromination followed by esterification processes. Understanding these synthetic routes is critical for developing derivatives with enhanced biological activities.

Synthetic Route Overview:

  • Bromination : The precursor compound undergoes bromination using bromine or N-bromosuccinimide (NBS).
  • Esterification : The brominated intermediate is then esterified using methanol in the presence of a strong acid catalyst.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate, considering regioselectivity and functional group compatibility?

  • Methodological Answer : The compound can be synthesized via Hantzsch thiazole synthesis or coupling reactions. For example, substituted thiazole carboxylates are prepared by reacting ethyl 2-bromoacetoacetate with nitriles under basic conditions, followed by hydrolysis and amide coupling (if applicable). Regioselectivity is controlled by the electronic effects of substituents and reaction conditions (e.g., solvent, catalyst). Ethyl 2-bromo-4-methylthiazole-5-carboxylate analogs have been synthesized using similar protocols .

Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR spectroscopy : Identify characteristic peaks for ester (C=O, ~1700 cm⁻¹) and thiazole (C-S) groups.
  • NMR : 1H NMR reveals protons on the pyridinyl ring (δ 7.5–9.0 ppm) and methyl/ester groups (δ 2.5–4.0 ppm). 13C NMR confirms carbonyl and aromatic carbons.
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related thiazole-pyrazole hybrids (e.g., Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) .

Q. What purification techniques are recommended to achieve high-purity samples?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or methanol) are effective. Purity validation via HPLC (C18 column, UV detection at 254 nm) ensures >95% purity, as described for structurally similar thiazole derivatives .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromo group at the 2-position serves as a leaving group in Pd-catalyzed reactions. For example, Pd(PPh₃)₄ and arylboronic acids in THF/water under reflux enable Suzuki coupling. Optimization requires monitoring reaction time (12–24 hrs) and ligand choice to minimize byproducts, as shown in Pd-mediated fluorination of heteroaryl bromides .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and enzyme concentrations.
  • Control for purity : Impurities (e.g., unreacted starting materials) may skew results; validate via LC-MS.
  • Statistical rigor : Apply two-tailed Student’s t-tests (p ≤ 0.05) and repeat experiments ≥3 times, as in SAR studies of thiazole carboxamides .

Q. How can computational modeling predict binding modes with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the thiazole core and target active sites. For example, triazole-thiazole hybrids show hydrogen bonding with catalytic residues in docking studies .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What are the challenges in functionalizing the pyridinyl ring post-synthesis?

  • Methodological Answer : The electron-deficient pyridinyl ring requires directed ortho-metalation (e.g., LDA/THF, −78°C) for regioselective substitution. For formylation, use Vilsmeier-Haack conditions (POCl₃/DMF), as demonstrated in 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate synthesis .

Methodological and Stability Considerations

Q. How to design SAR studies for derivatives targeting kinase inhibition?

  • Methodological Answer :

  • Variation of substituents : Modify the pyridinyl (e.g., 4-fluorophenyl) or ester groups (e.g., ethyl to methyl).
  • Bioassays : Test against purified kinases (e.g., EGFR) using ADP-Glo™ assays. IC₅₀ values are compared to reference inhibitors (e.g., Gefitinib) .

Q. How to assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, 1–4 weeks) and monitor degradation via HPLC. For hydrolytic stability, incubate in PBS (pH 7.4) at 37°C and quantify intact compound over time .

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